(R)-3,3-Dimethylbut-2-ylisocyanide
Overview
Description
This typically involves identifying the compound’s chemical formula, structure, and common names. It may also include information about its discovery or synthesis.
Synthesis Analysis
This involves understanding how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes understanding the reaction conditions, the products formed, and the reaction mechanisms.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Safety And Hazards
This involves understanding the safety precautions needed when handling the compound and the hazards it poses to health and the environment.
Future Directions
This involves identifying areas of further research. It could include potential applications of the compound, or new reactions it could undergo.
I hope this general approach is helpful. If you have a different compound or a more specific question about “®-3,3-Dimethylbut-2-ylisocyanide”, feel free to ask!
properties
IUPAC Name |
(3R)-3-isocyano-2,2-dimethylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-6(8-5)7(2,3)4/h6H,1-4H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXJIKHGMFLEQQ-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)C)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420701 | |
Record name | (R)-3,3-Dimethylbut-2-ylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,3-Dimethylbut-2-ylisocyanide | |
CAS RN |
438186-74-4 | |
Record name | (R)-3,3-Dimethylbut-2-ylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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